

physical and chemical properties of 4-Bromo-6-methylpyridin-2-ol

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Compound of Interest

Compound Name: 4-Bromo-6-methylpyridin-2-ol

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4-Bromo-6-methylpyridin-2-ol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of **4-Bromo-6-methylpyridin-2-ol**. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on the broader class of substituted pyridin-2-ones to provide a context for its potential applications and areas of investigation.

Core Physical and Chemical Properties

While specific experimentally determined data for **4-Bromo-6-methylpyridin-2-ol** are not readily available in the current literature, a range of properties have been computed and are summarized below. These values provide a useful starting point for experimental design and computational modeling.

Property	Value	Source
Molecular Formula	C ₆ H ₆ BrNO	PubChem[1]
Molecular Weight	188.02 g/mol	PubChem[1]
IUPAC Name	4-bromo-6-methyl-1H-pyridin-2-one	PubChem[1]
CAS Number	865156-59-8	PubChem[1]
Canonical SMILES	<chem>CC1=CC(=CC(=O)N1)Br</chem>	PubChem[1]
InChI	InChI=1S/C6H6BrNO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9)	PubChem[1]
InChIKey	RXVJMXCAYIZVKM-UHFFFAOYSA-N	PubChem[1]
XLogP3	1.3	PubChem[1]
Topological Polar Surface Area	29.1 Å ²	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]

Tautomerism

It is important for researchers to recognize that **4-Bromo-6-methylpyridin-2-ol** exists in tautomeric equilibrium with 4-Bromo-6-methyl-1H-pyridin-2-one. The pyridin-2-one form is often the more stable tautomer.

[Tautomeric Equilibrium](#) 

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Caption: Tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms.

Experimental Protocols

While a specific, detailed synthesis protocol for **4-Bromo-6-methylpyridin-2-ol** from basic starting materials is not available in the reviewed literature, a procedure for a related protection reaction has been documented. Furthermore, general methods for the synthesis and biological evaluation of substituted pyridin-2-ones are described in the scientific literature and can be adapted for this specific compound.

Protection of the Hydroxyl Group (Representative Protocol)

A patent for imidazolopyrazine compounds useful for the treatment of degenerative and inflammatory diseases describes a method for the protection of the hydroxyl group of **4-Bromo-6-methylpyridin-2-ol**.^[2] This is a common step in multi-step syntheses to prevent unwanted side reactions.

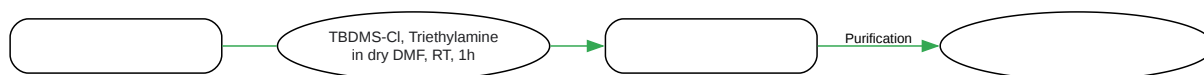
Objective: To protect the hydroxyl group of **4-Bromo-6-methylpyridin-2-ol** as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

- **4-Bromo-6-methylpyridin-2-ol**
- Dry N,N-Dimethylformamide (DMF)
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- Triethylamine (TEA)
- Diethyl ether
- Ice-water
- Nitrogen atmosphere apparatus

Procedure:

- Dissolve **4-Bromo-6-methylpyridin-2-ol** (1 equivalent) in dry DMF under a nitrogen atmosphere.[2]
- Add TBDMS-Cl (2 equivalents) to the solution.[2]
- Add triethylamine (3.5 equivalents) to the reaction mixture.[2]
- Stir the mixture at room temperature for 1 hour.[2]
- Pour the reaction solution into ice-water.[2]
- Extract the aqueous mixture with diethyl ether (5 times).[2]
- Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the protected product.



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Caption: Workflow for the protection of **4-Bromo-6-methylpyridin-2-ol**.

General Synthesis of Substituted Pyridin-2-ones (Representative Protocol)

The synthesis of substituted pyridin-2-ones often involves multi-component reactions. One common approach is the condensation of an aldehyde, a compound with an active methylene group (like malononitrile), and a cyanoacetamide derivative.[3]

Objective: To provide a general framework for the synthesis of a pyridin-2-one scaffold.

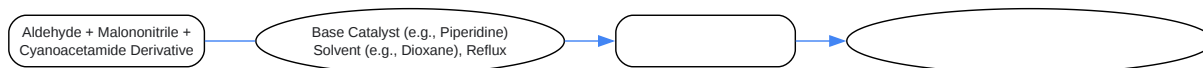
Materials:

- An appropriate aldehyde
- Malononitrile

- A suitable cyanoacetamide derivative
- Solvent (e.g., dioxane)
- Basic catalyst (e.g., piperidine)

Procedure:

- Combine the aldehyde, malononitrile, and cyanoacetamide derivative in a suitable solvent such as dioxane.
- Add a catalytic amount of a base, for example, piperidine.[3]
- Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC).
- Upon completion, cool the reaction mixture and isolate the crude product.
- Purify the product by recrystallization or column chromatography.



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Caption: General workflow for the synthesis of substituted pyridin-2-ones.

Potential Biological Activity

While no specific biological activity has been reported for **4-Bromo-6-methylpyridin-2-ol**, the pyridin-2-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. This class of molecules has been investigated for a wide range of therapeutic applications.

- **Anticancer Activity:** Various substituted pyridin-2-ones have demonstrated significant cytotoxic activity against a range of cancer cell lines.[4] The nature and position of substituents on the pyridin-2-one ring are crucial for their potency and selectivity.

- **Anti-inflammatory and Analgesic Effects:** The pyridin-2-one structure is found in compounds that exhibit anti-inflammatory and analgesic properties.[3] A patent related to imidazolopyrazine compounds for treating degenerative and inflammatory diseases includes **4-Bromo-6-methylpyridin-2-ol** as a potential intermediate, suggesting its utility in the synthesis of molecules with such activities.[2]
- **Antiviral and Antimicrobial Properties:** The pyridin-2-one nucleus is a key feature in some antiviral and antimicrobial agents.[3][5]

Representative Biological Assay: MTT Assay for Cytotoxicity

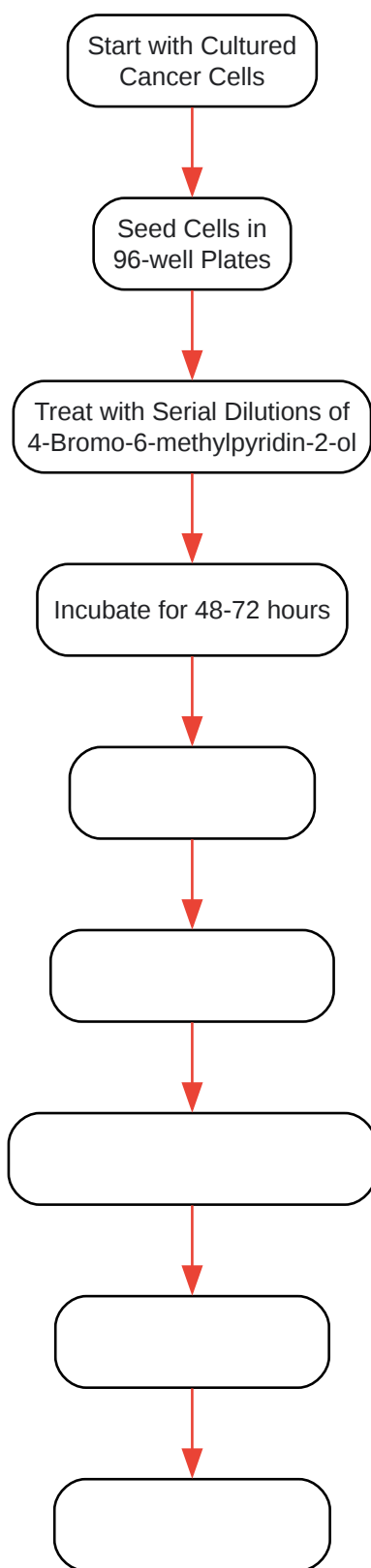
To evaluate the potential anticancer activity of **4-Bromo-6-methylpyridin-2-ol**, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of a test compound against a cancer cell line.

Procedure:

- **Cell Culture:** Culture the desired cancer cell line in an appropriate medium and conditions.
- **Cell Seeding:** Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Prepare a stock solution of **4-Bromo-6-methylpyridin-2-ol** in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium. Treat the cells with a range of concentrations of the compound.
- **Incubation:** Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

- **Formazan Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the IC₅₀ value.



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Caption: Workflow of a typical MTT assay for cytotoxicity screening.

Conclusion

4-Bromo-6-methylpyridin-2-ol is a substituted pyridin-2-one with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound are limited, its structural similarity to other biologically active pyridin-2-ones suggests that it could be a valuable building block for the synthesis of novel therapeutic agents. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological properties. This guide provides a foundation for researchers to design and execute such studies.

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References

- 1. 55687-34-8 | 6-Bromoquinoxalin-2(1H)-one | Bromides | Ambeed.com [ambeed.com]
- 2. IMIDAZOLOPYRAZINE COMPOUNDS USEFUL FOR THE TREATMENT OF DEGENERATIVE AND INFLAMMATORY DISEASES - Patent 2027124 [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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